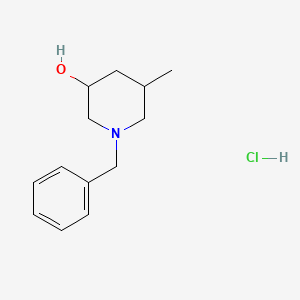
2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, a furan ring, and a methyl group attached to the aniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline typically involves the following steps:
Nitration: The starting material, 2-fluoro-5-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Furan-2-ylmethylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atom and the furan ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Applications De Recherche Scientifique
2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline involves its interaction with specific molecular targets. The fluorine atom and the furan ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-N-(furan-2-ylmethyl)-4-methylaniline
- 2-fluoro-N-(furan-2-ylmethyl)-5-nitrobenzamide
Uniqueness
2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H12FNO |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline |
InChI |
InChI=1S/C12H12FNO/c1-9-4-5-11(13)12(7-9)14-8-10-3-2-6-15-10/h2-7,14H,8H2,1H3 |
Clé InChI |
QRGDMDJIAYXZKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


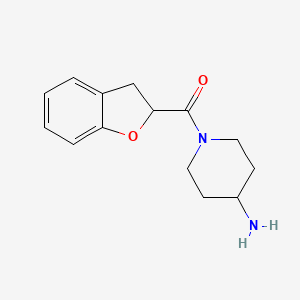
![(1S,3s)-1-(4-aminophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13241553.png)
![N-Methoxy-N-methyl-2-[2-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B13241555.png)
![tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13241564.png)

![3-[(4-Fluorophenyl)sulfanyl]azetidine](/img/structure/B13241571.png)
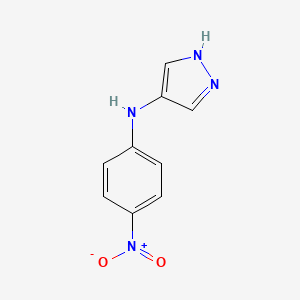
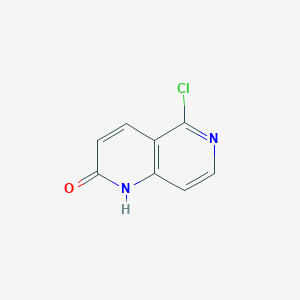
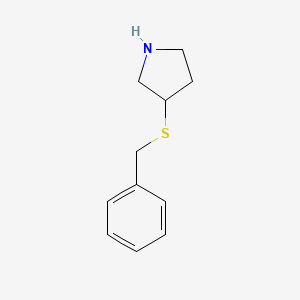
![1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13241587.png)

![4-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B13241605.png)
